2-Oxa-5-azaspiro[3.5]non-7-ene

Lipophilicity Druglikeness Medicinal Chemistry

2-Oxa-5-azaspiro[3.5]non-7-ene (CAS 2302050-70-8) is a privileged spirocyclic building block with a computed LogP of 0.3049 and TPSA of 21.26—values ideal for CNS drug discovery. Its rigid [3.5]-spirocyclic framework provides a conformationally constrained bioisostere for piperidine/pyrrolidine rings, mitigating metabolic instability. For FBDD, this low-lipophilicity fragment preserves drug-likeness during optimization, unlike lipophilic alternatives. The oxa-azaspiro core enhances aqueous solubility vs. carbo-analogs. Its distinct geometry cannot be replicated by other spiro[3.5] or spiro[4.5] systems—substituting it risks disrupting key binding interactions. Inquire for R&D-scale availability.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 2302050-70-8
Cat. No. B2798610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azaspiro[3.5]non-7-ene
CAS2302050-70-8
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1C=CCNC12COC2
InChIInChI=1S/C7H11NO/c1-2-4-8-7(3-1)5-9-6-7/h1-2,8H,3-6H2
InChIKeyPFDGQCAMLHLTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-5-azaspiro[3.5]non-7-ene (CAS 2302050-70-8) Procurement Guide: Physicochemical Properties and Class Context


2-Oxa-5-azaspiro[3.5]non-7-ene (CAS 2302050-70-8) is a spirocyclic oxa-azaspiro building block with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . It belongs to the broader class of oxa-spirocycles, which are recognized for their potential as saturated bioisosteres and their improved physicochemical profiles, including enhanced water solubility and reduced lipophilicity compared to purely carbon-based spirocycles [1]. Its unique [3.5]-spirocyclic framework provides a rigid, three-dimensional scaffold with a calculated LogP of 0.3049, a topological polar surface area (TPSA) of 21.26, and zero rotatable bonds, making it an attractive, pre-validated module for fragment-based drug discovery and the rational optimization of lead candidates .

Why Generic Substitution Fails for 2-Oxa-5-azaspiro[3.5]non-7-ene in Medicinal Chemistry Programs


In medicinal chemistry, substituting one spirocyclic building block for another is not straightforward and carries significant risk. Minor structural variations, such as the position of the nitrogen and oxygen heteroatoms within the ring or the size of the spirocycle, can profoundly alter key drug-like properties . For instance, while the broader class of oxa-spirocycles has been shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity compared to their carbo-analogs, these effects are highly dependent on the specific ring system [1]. The 2-Oxa-5-azaspiro[3.5]non-7-ene scaffold offers a distinct, constrained geometry that cannot be replicated by other aza-spiro[3.5]nonanes or oxa-spiro[4.5]decanes. Replacing it with a seemingly similar analog could alter the vector of a critical functional group, disrupt a key binding interaction, or introduce an unfavorable change in LogP, ultimately compromising target affinity, metabolic stability, or oral bioavailability .

Quantitative Differentiation of 2-Oxa-5-azaspiro[3.5]non-7-ene (2302050-70-8) from In-Class Analogs


Computed Lipophilicity (LogP) Comparison: 2-Oxa-5-azaspiro[3.5]non-7-ene vs. Carbo-Spirocycle Analog

A key differentiator for this oxa-azaspiro compound is its exceptionally low calculated lipophilicity. The 2-Oxa-5-azaspiro[3.5]non-7-ene core exhibits a computed LogP of 0.3049 . In contrast, a structurally analogous carbo-spirocycle, 2-azaspiro[3.5]nonane, has a calculated LogP of approximately 1.8 [1]. The incorporation of the oxygen atom into the spirocyclic unit has been shown in the literature to significantly lower lipophilicity, a trend this direct comparison quantifies [2].

Lipophilicity Druglikeness Medicinal Chemistry

Rigidity and Conformational Constraint: A Differentiating Feature of the [3.5]-Spirocyclic Core

The 2-Oxa-5-azaspiro[3.5]non-7-ene core is characterized by having zero rotatable bonds . This is a key differentiator when compared to non-spirocyclic, linear amine building blocks like N-methylpropargylamine (2 rotatable bonds) or simple piperidine derivatives (0-1 rotatable bond but with different geometry) [1]. Spirocycles are widely recognized in medicinal chemistry for their ability to impose conformational rigidity on a molecule [2].

Conformational Restriction Fragment-Based Drug Discovery Ligand Efficiency

Oxa-Spirocycle Solubility Enhancement: A Class-Wide Advantage Over Carbo-Spirocycles

While direct aqueous solubility data for 2-Oxa-5-azaspiro[3.5]non-7-ene is not publicly available, its classification as an oxa-spirocycle provides a strong, class-level inference of superior solubility. A key study demonstrated that incorporating an oxygen atom into a spirocyclic unit can dramatically improve water solubility by up to 40 times compared to analogous carbo-spirocycles [1].

Aqueous Solubility Physicochemical Properties ADME

Primary Research Applications for 2-Oxa-5-azaspiro[3.5]non-7-ene (2302050-70-8) Based on Verified Differentiation


Fragment-Based Lead Generation Requiring Low Lipophilicity

The exceptionally low computed LogP of 0.3049 makes 2-Oxa-5-azaspiro[3.5]non-7-ene a premier choice for fragment-based screening libraries . In fragment-based drug discovery (FBDD), starting with highly soluble, low lipophilicity fragments is critical, as subsequent chemical elaboration almost invariably increases both molecular weight and LogP. Using this fragment as a core mitigates the risk of breaching Lipinski's Rule of Five and maintains drug-likeness throughout the optimization process, unlike more lipophilic spirocyclic alternatives [REFS-1, REFS-2].

Scaffold-Hopping from Piperidine to Explore Novel IP Space

This spirocyclic oxa-azaspiro core serves as a conformationally constrained bioisostere for common piperidine or pyrrolidine rings . In a lead optimization campaign where a piperidine-containing series shows promising activity but suffers from metabolic instability or off-target toxicity, replacing it with the rigid 2-Oxa-5-azaspiro[3.5]non-7-ene scaffold can potentially improve selectivity and ADME properties while offering a novel chemical space for intellectual property protection [1].

Optimization of CNS-Penetrant Candidates

The combination of a low topological polar surface area (TPSA of 21.26) and a favorable LogP (0.3049) places this compound within a desirable physicochemical property space for central nervous system (CNS) drug discovery . These values align well with established guidelines for brain penetration (e.g., TPSA < 60-70 Ų, LogP ~2-4). Using this building block in the design of CNS-targeted small molecules could increase the probability of achieving sufficient blood-brain barrier permeability without incurring the high non-specific binding associated with more lipophilic scaffolds [REFS-1, REFS-2].

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